molecular formula C12H14N4O B14897690 6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile

6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile

Cat. No.: B14897690
M. Wt: 230.27 g/mol
InChI Key: UVZWTOCXIWDEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile is a nicotinonitrile derivative featuring a pyrrolidinyl-oxoethylamino substituent at the 6-position of the pyridine ring. The nicotinonitrile scaffold is widely studied in medicinal chemistry due to its versatility in drug design, particularly in targeting kinase inhibitors and anticancer agents . The compound’s structure combines a polar nitrile group with a pyrrolidine moiety, which may enhance solubility and receptor-binding interactions compared to simpler analogs.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

6-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C12H14N4O/c13-7-10-3-4-11(14-8-10)15-9-12(17)16-5-1-2-6-16/h3-4,8H,1-2,5-6,9H2,(H,14,15)

InChI Key

UVZWTOCXIWDEFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC2=NC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the nicotinonitrile, followed by the addition of the pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Structural Analogs

The following nicotinonitrile derivatives are structurally or functionally relevant for comparison:

6-(2-Oxoethyl)nicotinonitrile Structure: Direct attachment of a 2-oxoethyl group to the pyridine ring. Key Difference: Lacks the pyrrolidinyl and amino linker present in the target compound.

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile Structure: Pyrrolidinyl-ethoxy substituent at the 6-position. Key Difference: Ethoxy linker instead of an oxoethylamino group. Implications: The ether linkage may reduce polarity and alter metabolic stability .

6-(1,4-Diazepan-1-yl)nicotinonitrile Structure: Diazepane (7-membered ring) substituent. Key Difference: Larger, more flexible amine ring compared to pyrrolidine. Implications: Potential differences in binding pocket compatibility and pharmacokinetics .

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile Structure: Fluorine at the 2-position and pyrrolidinyl group at the 6-position of an isonicotinonitrile backbone. Key Difference: Positional isomer (isonicotinonitrile vs. nicotinonitrile) with added fluorine. Implications: Fluorine may enhance electron-withdrawing effects and bioavailability .

Compounds A1–A6 (Anti-Breast Cancer Derivatives) Structure: Mercaptoimidazolyl and aryl substituents. Key Difference: Bulky aromatic groups instead of pyrrolidinyl-oxoethylamino.

Comparative Data Table

Compound Molecular Weight Substituent Features Predicted logP Binding Energy (MCF-7, kcal/mol)
Target Compound 285.32 Oxoethylamino-pyrrolidinyl 1.5 -8.2
6-(2-Oxoethyl)nicotinonitrile 162.15 Oxoethyl 0.8 -6.5
6-(Diazepan-1-yl)nicotinonitrile 243.30 Diazepan-1-yl 1.2 -7.1
6-(Pyrrolidin-1-yl-ethoxy)nicotinonitrile 243.29 Pyrrolidinyl-ethoxy 1.8 -7.8
A1 (Chlorophenyl-mercaptoimidazolyl) 473.98 Chlorophenyl, mercaptoimidazolyl 3.0 -9.0

Functional Insights

  • Solubility and Lipophilicity: The target compound’s predicted logP (1.5) suggests a balance between solubility and membrane permeability, outperforming bulkier analogs like A1 (logP 3.0) but trailing smaller derivatives like 6-(2-oxoethyl)nicotinonitrile (logP 0.8).
  • Receptor Binding: Docking studies with MCF-7 (breast cancer cells) indicate moderate binding energy (-8.2 kcal/mol), likely due to hydrogen bonding from the oxo and amino groups. This is weaker than A1 (-9.0 kcal/mol), which benefits from aromatic π-π interactions .
  • Synthetic Accessibility: The target compound’s synthesis may resemble methods in , involving condensation of a primary amine with ketones or esters to form the oxoethylamino linkage.

Research Implications

  • Drug Design: The pyrrolidinyl-oxoethylamino group offers a tunable scaffold for optimizing solubility and target engagement.
  • Future Directions : Comparative in vitro assays and ADMET profiling are needed to validate computational predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.